Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride
Overview
Description
Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H11ClFNO2. It is known for its applications in various fields of scientific research, particularly in chemistry and pharmaceuticals. The compound is characterized by the presence of an amino group, a fluorine atom, and a methyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride typically involves the esterification of 2-(4-amino-2-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or functionalized derivatives.
Scientific Research Applications
Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through electronic effects. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- Ethyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride
- Methyl 2-(4-amino-2-chlorophenyl)acetate hydrochloride
Uniqueness
Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug design and development.
Properties
IUPAC Name |
methyl 2-(4-amino-2-fluorophenyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9(12)4-6-2-3-7(11)5-8(6)10;/h2-3,5H,4,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWLOJYVXQZUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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